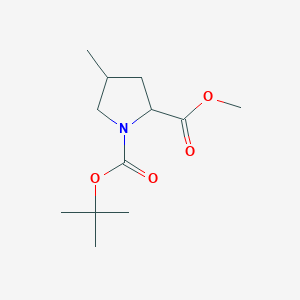

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with a tert-butyl carbamate and methyl ester at positions 1 and 2, respectively, and a methyl substituent at the 4-position. Its stereochemistry (2R,4S) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via multi-step routes, often involving lithium diisopropylamide (LDA)-mediated alkylation or esterification reactions under cryogenic conditions . Key physical properties include a molecular weight of 257.28 g/mol (C₁₂H₁₉NO₅) and solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBTZFJPMXXHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection

A common starting material is the commercially available (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate ester, where the 1-position is protected as a tert-butyl ester and the 2-position as a methyl ester.

- The hydroxyl group at the 4-position is often protected using tert-butyldimethylsilyl chloride (TBSCl) to form the corresponding TBS ether. This protection is crucial to prevent side reactions during subsequent transformations.

Introduction of the 4-Methyl Group

- The protected hydroxyl group can be converted into a primary alcohol by reduction with sodium borohydride (NaBH4).

- This primary alcohol is then tosylated to form a good leaving group.

- Subsequent nucleophilic substitution with a methyl nucleophile or via Mitsunobu reaction introduces the 4-methyl substituent with retention of stereochemistry.

Deprotection and Final Compound Formation

- Removal of the TBS protecting group is typically accomplished using tetra-n-butylammonium fluoride (TBAF), yielding the free 4-methylpyrrolidine derivative.

- Purification steps such as silica gel chromatography are used to isolate the final compound.

Representative Synthetic Route (Based on Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | (2R,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate (tert-butyl and methyl esters) | Starting chiral ester | Commercially available |

| 2 | TBSCl, imidazole, DMF | Protection of 4-OH as TBS ether | High yield, protects hydroxyl |

| 3 | NaBH4, MeOH | Reduction to primary alcohol at 4-position | Mild conditions |

| 4 | TsCl, pyridine | Tosylation of primary alcohol | Forms tosylate leaving group |

| 5 | Methyl nucleophile or Mitsunobu reagents | Substitution to introduce 4-methyl group | Stereospecific substitution |

| 6 | TBAF, THF | Deprotection of TBS group | Yields free 4-methylpyrrolidine |

| 7 | Purification (silica gel chromatography) | Isolation of pure compound | Final yield varies |

Summary of Key Research Findings

- The stereochemical integrity of the (2R,4S) configuration is maintained through careful protection and substitution steps.

- Use of TBS protection and Mitsunobu reaction are effective strategies for functionalizing the 4-position.

- The compound serves as a valuable intermediate in organic synthesis and pharmaceutical research.

- Handling precautions include storage under inert atmosphere and low temperatures to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Key Analogs and Their Properties

Stereochemical and Functional Group Impact

- Fluorinated Analogs : Fluorine at the 4-position enhances metabolic stability and lipophilicity, making these derivatives valuable in radiopharmaceuticals (e.g., [¹⁸F]FSPG for clinical imaging) . The (2R,4S)-4-fluoro isomer exhibits distinct NMR shifts compared to (2S,4S) or (2S,4R) isomers, aiding in stereochemical identification .

- Amino Derivatives: The 4-amino variant (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride) is used in peptide coupling but requires stringent storage (-20°C, argon) due to sensitivity to moisture and oxidation .

- Azide Derivatives : The 4-azido analog is utilized in click chemistry but poses explosion risks, necessitating specialized handling protocols .

Q & A

Q. Key Data :

- Yield optimization requires inert atmospheres (e.g., N₂) during Pd-catalyzed coupling steps .

- Chiral purity (>95% ee) is confirmed via polarimetry or chiral stationary-phase chromatography .

Basic Question: How can researchers validate the structural and stereochemical integrity of this compound?

Methodological Answer:

Combined spectroscopic and computational methods are essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₁NO₄⁺ requires m/z 250.1443) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Question: What experimental design strategies minimize side reactions during the synthesis of sterically hindered pyrrolidine derivatives?

Methodological Answer:

Statistical Design of Experiments (DoE) optimizes reaction parameters:

Factor Screening : Variables like temperature, solvent polarity, and catalyst loading are tested via fractional factorial design .

Response Surface Methodology (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 40°C in THF with 5 mol% Pd(OAc)₂) to maximize yield and minimize racemization .

Contingency Planning : Parallel synthesis under inert conditions prevents oxidative degradation of intermediates .

Q. Case Study :

- A 20% yield improvement was achieved by adjusting LDA stoichiometry (1.2 equiv) and reaction time (2 hours) .

Advanced Question: How can computational chemistry predict reaction pathways for stereochemical inversion in this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches are critical:

Transition State Analysis : Identify energy barriers for epimerization at C2 or C4 using Gaussian09 at the B3LYP/6-31G* level .

Solvent Effects : COSMO-RS simulations predict solvent-dependent stabilization of intermediates (e.g., dioxane vs. acetonitrile) .

Kinetic Modeling : Microkinetic models correlate computed activation energies with experimental racemization rates .

Q. Example :

- DFT revealed a 25 kcal/mol barrier for C2 epimerization, explaining the compound’s stability at room temperature .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported yields or stereochemical outcomes?

Methodological Answer:

Systematic troubleshooting involves:

Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-alkylated species or racemized enantiomers) .

Cross-Validation : Compare results with independent synthetic routes (e.g., Mitsunobu reaction for stereochemical inversion) .

Q. Case Study :

- A reported 70% yield discrepancy was traced to incomplete Boc deprotection; switching to HCl in 1,4-dioxane (25 h, 50°C) resolved the issue .

Advanced Question: What methodologies enable the use of this compound in asymmetric catalysis or chiral auxiliary applications?

Methodological Answer:

- Chiral Ligand Design : The rigid pyrrolidine scaffold coordinates transition metals (e.g., Rh or Ru) for asymmetric hydrogenation.

- Auxiliary Applications : The tert-butyl carbamate group directs stereoselective alkylation or aldol reactions .

- Kinetic Resolution : Lipase-catalyzed hydrolysis of the methyl ester enantioenriches the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.